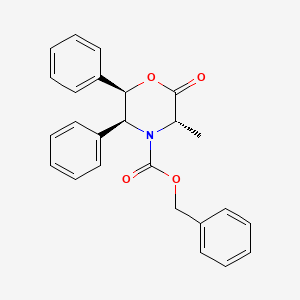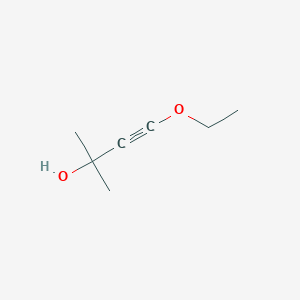
Tetraethyl 1,1'-(2,5-dimethylbenzene-1,4-diyl)dihydrazine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraethyl 1,1’-(2,5-dimethylbenzene-1,4-diyl)dihydrazine-1,2-dicarboxylate is a complex organic compound with the molecular formula C20H30N4O8 This compound is characterized by its unique structure, which includes a benzene ring substituted with dimethyl groups and dihydrazine-dicarboxylate moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl 1,1’-(2,5-dimethylbenzene-1,4-diyl)dihydrazine-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylbenzene-1,4-dicarboxylic acid with hydrazine hydrate to form the dihydrazide intermediate. This intermediate is then esterified with ethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Tetraethyl 1,1’-(2,5-dimethylbenzene-1,4-diyl)dihydrazine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or thiols replace the ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amide or thioester derivatives.
Applications De Recherche Scientifique
Tetraethyl 1,1’-(2,5-dimethylbenzene-1,4-diyl)dihydrazine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Tetraethyl 1,1’-(2,5-dimethylbenzene-1,4-diyl)dihydrazine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetraethyl 1,1’-(1,1’-biphenyl-4,4’-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)
- 2,3,5,6-tetramethylbenzene-1,4-diethylamine
Uniqueness
Tetraethyl 1,1’-(2,5-dimethylbenzene-1,4-diyl)dihydrazine-1,2-dicarboxylate is unique due to its specific substitution pattern on the benzene ring and the presence of dihydrazine-dicarboxylate groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
6304-69-4 |
|---|---|
Formule moléculaire |
C20H30N4O8 |
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
ethyl N-(ethoxycarbonylamino)-N-[4-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,5-dimethylphenyl]carbamate |
InChI |
InChI=1S/C20H30N4O8/c1-7-29-17(25)21-23(19(27)31-9-3)15-11-14(6)16(12-13(15)5)24(20(28)32-10-4)22-18(26)30-8-2/h11-12H,7-10H2,1-6H3,(H,21,25)(H,22,26) |
Clé InChI |
XNDAPSZFNLSPRZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NN(C1=CC(=C(C=C1C)N(C(=O)OCC)NC(=O)OCC)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[2-[4-[(2,4-Diaminopteridin-6-yl)methylamino]phenyl]acetyl]amino]butanedioic acid](/img/structure/B14016649.png)
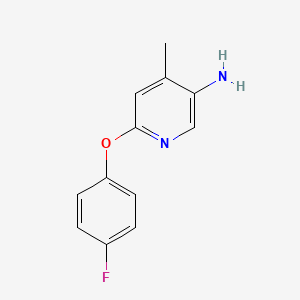
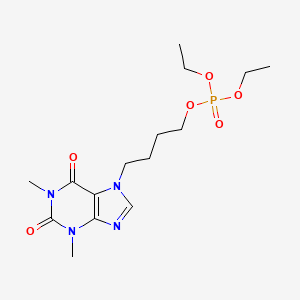
![1-[2-(4-methylphenyl)sulfanylethyl]-7H-purine-6-thione](/img/structure/B14016660.png)
![2'-Chloro-5'-methyl-2,3,5,6-tetrahydrospiro[pyran-4,7'-pyrrolo[3,2-d]pyrimidin]-6'(5'H)-one](/img/structure/B14016675.png)
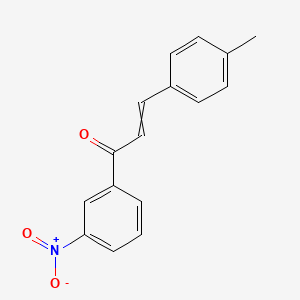

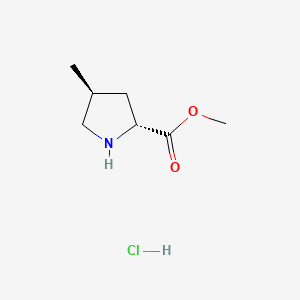
![4-((2-(2-(2-(2-(4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)-1H-1,2,3-triazol-1-yl)ethoxy)ethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione](/img/structure/B14016701.png)
![Benzo[b]phenanthridin-5(6h)-one](/img/structure/B14016706.png)
